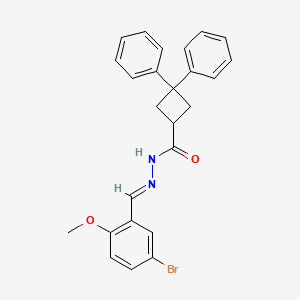![molecular formula C18H19ClN2O4 B3898931 N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B3898931.png)
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
説明
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed as a pharmaceutical product. Instead, it has been used as a research chemical and has gained popularity as a recreational drug in recent years.
作用機序
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide acts as an agonist at the mu opioid receptor, producing analgesia and other opioid effects. It also has affinity for the kappa and delta opioid receptors, but with lower potency. The exact mechanism of action of this compound is not fully understood, but it is thought to produce its effects by activating G protein-coupled receptors and modulating intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound produces typical opioid effects, such as analgesia, sedation, and euphoria. It also has respiratory depressant effects, which can be life-threatening in overdose situations. This compound has been shown to produce less constipation and physical dependence than other opioids, but it is still a highly addictive drug.
実験室実験の利点と制限
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been used as a research tool to study the opioid receptor system and the structure-activity relationships of opioid compounds. Its high potency and selectivity for the mu opioid receptor make it a useful tool for studying this receptor subtype. However, its abuse potential and potential for respiratory depression limit its use in laboratory experiments.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One area of interest is the development of new opioid compounds with improved safety profiles and reduced abuse potential. Another area of interest is the use of this compound as a tool to study the opioid receptor system and the mechanisms of opioid addiction. Finally, there is a need for further research on the pharmacokinetics and toxicology of this compound, particularly in overdose situations.
科学的研究の応用
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been used as a research chemical to study the opioid receptor system. It has been shown to have high affinity for the mu opioid receptor, which is responsible for mediating the analgesic effects of opioids. This compound has also been used as a tool to study the structure-activity relationships of opioid compounds.
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-24-15-8-7-12(11-16(15)25-2)9-10-20-17(22)18(23)21-14-6-4-3-5-13(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUSZWQBBKYDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3898853.png)
![N,N-diphenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3898868.png)

![N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3898872.png)
![5-methyl-4-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3898885.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B3898892.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898895.png)
![3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898913.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3898922.png)
![2-[2-(4-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898929.png)
![3-benzyl-5,5-diethyl-2-[(2-hydroxyethyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B3898939.png)
![2-[(3-{[(4-chlorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3898946.png)
![3-(4-{2-[acetyl(phenyl)amino]vinyl}-1-quinoliniumyl)-1-propanesulfonate](/img/structure/B3898955.png)
![N-[(benzyloxy)carbonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide](/img/structure/B3898959.png)